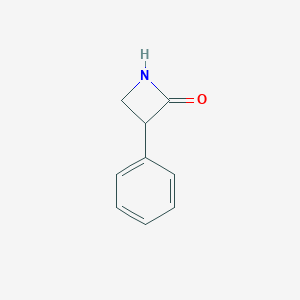

3-phenylazetidin-2-one

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

17197-57-8 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.17 g/mol |

IUPAC名 |

3-phenylazetidin-2-one |

InChI |

InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

InChIキー |

FLYOGASEASLVLV-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N1)C2=CC=CC=C2 |

正規SMILES |

C1C(C(=O)N1)C2=CC=CC=C2 |

他のCAS番号 |

17197-57-8 |

製品の起源 |

United States |

Methodologies for the Synthesis of 3 Phenylazetidin 2 One and Its Derivatives

Classical and Established Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, represent the most classical and widely utilized methods for the construction of the azetidin-2-one (B1220530) ring system.

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, is a cornerstone in β-lactam synthesis. wikipedia.orgacs.org This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to yield an azetidin-2-one. wikipedia.orgorganic-chemistry.org The reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism. acs.org The initial step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. wikipedia.orgacs.org This intermediate then undergoes a conrotatory electrocyclic ring closure to form the β-lactam ring. acs.orgmdpi.com

The stereochemical outcome of the Staudinger reaction is influenced by the substituents on both the ketene and the imine. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the zwitterionic intermediate and leading to the formation of trans-β-lactams. organic-chemistry.org

Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com For the synthesis of 3-phenylazetidin-2-one, phenylacetyl chloride would be the precursor to phenylketene. The reaction of phenylketene with an appropriate imine, followed by removal of the N-substituent (if necessary), would yield the target compound. Variations of the Staudinger reaction include the use of different ketene precursors, such as α-diazoketones which can undergo a Wolff rearrangement to form the ketene. rsc.orgtandfonline.com Microwave irradiation has also been employed to promote the reaction, sometimes leading to the preferential formation of the trans-isomer. mdpi.com

Table 1: Examples of Staudinger Cycloaddition for Azetidin-2-one Synthesis

| Ketene Precursor | Imine | Base/Conditions | Major Product Stereochemistry | Reference |

| Phenylacetyl chloride | N-Aryl imine | Triethylamine, Toluene, reflux | trans | mdpi.com |

| Acetoxyacetyl chloride | Chiral imine derived from D-mannitol | Triethylamine, 0 °C to rt | cis | mdpi.com |

| Phenylthioacetyl chloride | Diarylimine | N-methylmorpholine, microwave | trans | mdpi.com |

| Aryldiazoacetate (via Wolff rearrangement) | Organic azide (B81097) to form imine in situ | Rhodium acetate, DCM, 3 hours, rt | Not specified | wikipedia.org |

Beyond the Staudinger reaction, other [2+2] cycloaddition strategies have been developed for the synthesis of azetidin-2-ones. One notable approach is the reaction of alkenes with isocyanates, particularly electron-deficient isocyanates like chlorosulfonyl isocyanate. mdpi.com This reaction is considered a formal [2+2] cycloaddition and can provide access to β-lactams.

Another approach involves visible-light-mediated intermolecular [2+2] photocycloadditions. nih.govchemrxiv.org For instance, the reaction of oximes with alkenes, facilitated by a photocatalyst, can lead to the formation of highly functionalized azetidines, which can be precursors to azetidin-2-ones. nih.govchemrxiv.org This method is characterized by its mild reaction conditions and operational simplicity. nih.gov

Furthermore, the reaction of β-amino esters with Grignard reagents can lead to the formation of azetidinones through the formation of an N-anion followed by cyclization. bhu.ac.in The steric nature of the Grignard reagent can prevent further reaction at the carbonyl group of the newly formed β-lactam. bhu.ac.in

Ring Transformation and Rearrangement Reactions

The synthesis of azetidin-2-ones can also be achieved through the transformation or rearrangement of other cyclic structures. For instance, photochemical rearrangement of azetidine (B1206935) ketones can lead to ring expansion to form pyrroles, but this is a transformation away from the azetidinone core. bhu.ac.in A more relevant approach is the oxidative ring contraction of piperidine (B6355638) derivatives. For example, a transition-metal-free dual C-H oxidation of piperidines can lead to the formation of 2-piperidones, and in some cases, subsequent oxidative ring contraction can yield 2-pyrrolidinones. mdpi.com While not directly yielding an azetidin-2-one, this demonstrates the principle of ring transformation in nitrogen-containing heterocycles.

A "build and release" strategy involving photochemical Norrish-Yang cyclization of α-aminoacetophenones can forge highly strained 3-phenylazetidinols as reaction intermediates. beilstein-journals.org These intermediates can then undergo ring-opening reactions. While the focus of the cited study is on subsequent ring-opening, the initial formation of the azetidine ring is a key step that could potentially be adapted for azetidin-2-one synthesis.

Approaches from Pyrrolinones and Other Heterocyclic Precursors

The transformation of existing heterocyclic rings into the azetidin-2-one core represents a valuable synthetic strategy. Pyrrolinones, five-membered lactams, can serve as precursors for the synthesis of azetidin-2-ones through ring contraction reactions. Although specific examples detailing the direct conversion of a pyrrolinone to this compound are not extensively documented in the provided results, the general principle of ring contraction of five-membered heterocycles to form azetidines is a known synthetic pathway. magtech.com.cn This approach would conceptually involve the extrusion of a carbon atom from the pyrrolinone ring to yield the desired four-membered lactam.

Similarly, other heterocyclic systems can be employed as starting materials. For instance, 3-pyrrolin-2-ones are recognized as important precursors for a variety of biologically active compounds. tubitak.gov.tr Synthetic routes to 3-pyrrolin-2-ones are well-established and include methods such as the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofurane in an acidic medium. tubitak.gov.tr While the direct conversion of 3-pyrrolin-2-ones to this compound is not explicitly described, the structural relationship suggests the potential for such transformations through rearrangement or degradation pathways. The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has been achieved through multi-component reactions, highlighting the accessibility of these potential precursors. nih.gov

Rearrangements Involving Aziridines and Oxetanes

Ring expansion and rearrangement reactions of three- and four-membered heterocycles provide another avenue for the synthesis of azetidin-2-ones. Aziridines, three-membered nitrogen-containing rings, are particularly useful precursors. The rearrangement of aziridines to azetidines is a known transformation, and this strategy can be applied to the synthesis of functionalized azetidin-2-ones. researchgate.net For example, N-pyridinium aziridines have been utilized as latent dual electrophiles in the synthesis of β-phenethylamines, demonstrating the reactivity and synthetic utility of the aziridine (B145994) ring. nih.gov While a direct rearrangement of a substituted aziridine to this compound is not detailed, the principle of ring expansion of aziridines to form four-membered rings is a plausible synthetic route. nih.gov

Oxetanes, the oxygen-containing analogues of azetidines, can also be involved in synthetic pathways leading to azetidin-2-ones, albeit less directly. The synthesis of azetidine derivatives can be achieved through stereoselective rearrangement reactions of chiral oxirane derivatives, which can subsequently be converted to azetidines. researchgate.net Furthermore, the synthesis of azetidine and oxetane (B1205548) amino acid derivatives has been accomplished through aza-Michael additions, showcasing the interplay between these four-membered heterocyclic systems. nih.gov Although a direct rearrangement of an oxetane to a this compound is not a common strategy, the structural similarities and the potential for ring-opening and closing sequences make them relevant in the broader context of four-membered heterocycle synthesis.

Metal-Mediated and Catalyzed Synthetic Routes

The use of transition metals as catalysts has revolutionized the synthesis of complex organic molecules, and the formation of the azetidin-2-one ring is no exception. Metal-mediated reactions often proceed with high efficiency, selectivity, and functional group tolerance, making them powerful tools for constructing the strained β-lactam core.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis has been extensively employed in the synthesis and functionalization of azetidinones. Palladium-catalyzed C-H arylation has emerged as a powerful method for introducing aryl groups onto existing molecular scaffolds. acs.org This strategy can be envisioned for the direct synthesis of this compound from an unsubstituted azetidin-2-one precursor. Furthermore, palladium-catalyzed protocols have been developed for the site-selective C–H arylation and azetidination of complex molecules, demonstrating the versatility of this approach. nih.govnih.gov

Palladium-catalyzed cyclization reactions are also instrumental in forming the azetidinone ring. For instance, palladium-catalyzed carbonylation reactions of appropriate substrates can lead to the formation of the β-lactam structure. The synthesis of 1,4-benzodiazepin-5-ones through palladium-catalyzed carbonylation of o-bromoaniline derivatives showcases the utility of this approach in constructing nitrogen-containing heterocyclic rings. mdpi.com While a direct example for this compound is not provided, the underlying principles of palladium-catalyzed cyclocarbonylation are applicable. Additionally, palladium-catalyzed Heck coupling reactions can be used to synthesize precursors for azetidinones, such as styrenes, which can then be further elaborated. nih.gov

Other Transition Metal-Catalyzed Methods for Azetidinone Formation

Besides palladium, other transition metals have proven effective in catalyzing the formation of azetidin-2-ones. Rhodium catalysts, for example, have been used in the [2+2] cycloaddition of terminal alkynes and imines to afford 2-azetidinones. rsc.org This method provides a direct route to the β-lactam core.

Copper catalysis is also widely used in azidation reactions, which can be a key step in the synthesis of azetidinone precursors. mdpi.com Copper-catalyzed coupling of aryl or vinyl halides with sodium azide is a common method for introducing the azide functionality. mdpi.com

Gold catalysts have been shown to be effective in the synthesis of azetidin-3-ones from N-propargylsulfonamides through intermolecular oxidation of alkynes. nih.gov While this produces an isomer of the target compound, it highlights the potential of gold catalysis in the synthesis of four-membered nitrogen heterocycles.

Titanium-mediated synthesis has been employed for the creation of spirocyclic NH-azetidines from oxime ethers, demonstrating the utility of early transition metals in constructing the azetidine framework. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. Flow chemistry and other green chemistry approaches are being increasingly applied to the synthesis of pharmaceuticals and fine chemicals, including azetidin-2-ones.

Flow Chemistry Applications in Azetidinone Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govpharmasalmanac.com This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

Green Chemistry Principles Applied to Azetidinone Synthesis: Microwave and Sonochemical Methods

In recent years, green chemistry principles have been increasingly applied to the synthesis of azetidinones to develop more sustainable and efficient processes. tandfonline.com Microwave irradiation and sonochemistry have emerged as powerful tools that align with these principles by reducing reaction times, increasing yields, and often minimizing the use of hazardous solvents. tandfonline.comnih.gov

Microwave-assisted synthesis, in particular, has proven highly effective for reactions that traditionally require long reflux times. derpharmachemica.com The Staudinger [2+2] cycloaddition of a ketene and an imine, a fundamental method for β-lactam formation, benefits significantly from microwave heating. mdpi.commdpi.com For instance, the synthesis of 1-acetamido-3-chloro-2-azetidinones from chloroacetyl chloride and N'-arylidene acetohydrazide derivatives demonstrated a dramatic improvement in both reaction time and yield when conducted under microwave irradiation compared to conventional heating. mdpi.com

| Method | Reaction Time | Yield |

| Conventional Heating | 16–24 hours | 50–60% |

| Microwave Irradiation | 30–45 minutes | 81–96% |

A comparison of conventional and microwave-assisted Staudinger synthesis for 1-acetamido-3-chloro-2-azetidinones, highlighting the efficiency gains of the microwave approach. mdpi.com

Further examples of microwave-assisted methods include the Reformatsky reaction to produce 3-fluoro and 3,3-difluoro substituted β-lactams and the thermal Wolff rearrangement of 3-diazotetramic acids, which provides access to 2-oxoazetidine-3-carboxylic acid derivatives under high temperature (200 °C) in a short timeframe. mdpi.comnih.govnih.gov These methods often utilize solvents that absorb microwave energy efficiently, such as N,N-Dimethyl formamide (B127407) (DMF), or are performed under solvent-free conditions, further enhancing their green credentials. derpharmachemica.com

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. Sonication has been successfully employed for the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide, resulting in higher yields and shorter reaction times compared to traditional stirring methods. tandfonline.com These techniques promote resource and energy efficiency, generate less waste, and create inherently safer processes, making them economically and environmentally advantageous. tandfonline.com

Photochemical and Radical-Mediated Syntheses

Photochemical reactions, which use light energy to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules, including strained ring systems like azetidines. researchgate.net While direct photochemical cyclizations to form the azetidin-2-one ring are not as prevalent as thermal methods, related photochemical strategies demonstrate the potential of this approach.

A notable example is the photo-flow Norrish-Yang cyclisation, which has been successfully used to produce 3-hydroxyazetidines from 2-amino ketones. researchgate.net This intramolecular reaction proceeds via photochemical excitation of the ketone, followed by hydrogen abstraction and radical cyclization to form the four-membered ring. The use of a continuous flow reactor allows for high reproducibility and scalability, making it a synthetically useful method. researchgate.net

Many photochemical transformations proceed through radical intermediates. mdpi.com The involvement of a radical pathway can often be confirmed through trapping experiments using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). mdpi.com While extensively studied in the functionalization of other heterocyclic systems, the application of radical-mediated reactions for the direct synthesis of the this compound core is an area of ongoing research. The principles established in the synthesis of other N-heterocycles, such as the visible-light-promoted generation of radicals for C-H functionalization, suggest potential future applications in azetidinone chemistry. mdpi.comresearchgate.net

Novel Approaches to Highly Substituted Azetidinones

The demand for new therapeutic agents has driven the development of innovative methods for constructing highly substituted and stereochemically complex azetidinones. derpharmachemica.com These novel approaches often provide access to derivatives that are difficult to obtain through traditional means.

The Kinugasa reaction stands out as a highly effective method for synthesizing β-lactams from readily available starting materials like terminal alkynes and nitrones. mdpi.comnih.gov This copper(I)-catalyzed reaction has been employed to synthesize a series of novel N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. The reaction between N-methyl- or N-benzyl-C-(diethoxyphosphoryl)nitrone and various aryl alkynes proceeds efficiently, yielding highly functionalized products. nih.gov

| N-Substituent | Aryl Alkyne Substituent (at C3) | Diastereomer |

| Methyl | Phenyl | cis / trans |

| Methyl | 4-Methylphenyl | cis / trans |

| Methyl | 4-Methoxyphenyl | cis / trans |

| Benzyl | Phenyl | cis / trans |

| Benzyl | 4-Chlorophenyl | cis / trans |

Examples of highly substituted azetidin-2-ones synthesized via the Kinugasa reaction, demonstrating functional group tolerance at the N1 and C3 positions. nih.gov

Another innovative strategy involves the thermally promoted, microwave-assisted Wolff rearrangement of diazotetramic acids. nih.gov This reaction proceeds through a ketene intermediate that can be trapped by various nucleophiles (amines, alcohols, thiols) to afford a wide range of 2-oxoazetidine-3-carboxylic acid derivatives. This method allows for significant variation in the substituent at the C3 position. nih.gov

Furthermore, specific functionalities can be introduced using tailored reactions. The synthesis of 3-vinyl-β-lactams has been developed to create derivatives with a reactive handle at the C3 position for further chemical modification. nih.gov Similarly, the Staudinger reaction remains a versatile tool, adapted for the synthesis of compounds like 3-chloro- and 3,3-dichloro-β-lactams, which serve as valuable precursors for more complex molecules. mdpi.com The microwave-assisted Reformatsky reaction has also been established as a novel and convenient route for synthesizing 3-fluoro- and 3,3-difluoro-substituted β-lactams, introducing fluorine atoms that can significantly alter the compound's biological properties. mdpi.comnih.gov

Advanced Characterization and Spectroscopic Analysis of Azetidinones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of azetidinones in solution.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 3-phenylazetidin-2-one.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the key protons are those on the azetidinone ring (at C3 and C4) and the phenyl group. The protons on the four-membered ring typically appear as a complex set of signals due to diastereotopicity and spin-spin coupling. The methine proton (H3) and the methylene protons (H4) form a characteristic spin system. The phenyl group protons typically resonate in the aromatic region (δ 7.0–7.5 ppm).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. A key feature in the ¹³C NMR spectrum of β-lactams is the signal for the carbonyl carbon (C2), which is highly deshielded. The carbons of the phenyl ring appear in the aromatic region, while the aliphatic carbons of the azetidinone ring (C3 and C4) resonate at higher field.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| C2 (C=O) | - | ~165-175 | Carbonyl carbon, highly deshielded. |

| C3 | ~3.5-4.5 (m) | ~45-55 | Methine carbon attached to the phenyl group. |

| C4 | ~3.0-4.0 (m) | ~40-50 | Methylene carbon of the β-lactam ring. |

| Phenyl-C | - | ~125-140 | Aromatic carbons. |

| Phenyl-H | ~7.2-7.4 (m) | - | Aromatic protons. |

| NH | ~7.5-8.5 (br s) | - | Amide proton, chemical shift can be concentration and solvent dependent. |

To resolve spectral overlap and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the H3 proton and the two diastereotopic H4 protons, confirming their connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to assign the ¹³C signals based on the previously assigned ¹H signals. For instance, the signal for the C3 carbon would be correlated with the H3 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. ipb.pt For substituted azetidinones, NOESY can establish the cis or trans relationship between substituents on the β-lactam ring. ipb.pt

Infrared (IR) Spectroscopy: Vibrational Analysis of the β-Lactam Ring

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For azetidinones, the most diagnostic absorption is that of the carbonyl (C=O) group of the β-lactam ring. nih.gov Due to the significant ring strain in the four-membered ring, this carbonyl stretching vibration appears at a characteristically high frequency compared to that of a non-strained amide or a larger lactam. This high-frequency absorption is a hallmark of the β-lactam moiety. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| β-Lactam C=O | Stretch | 1730 - 1770 | Strong |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of β-lactams under mass spectrometry conditions often involves the cleavage of the strained four-membered ring. Common fragmentation pathways for amides include α-cleavage to the carbonyl group. libretexts.orgslideshare.net

Predicted Fragmentation Pathways:

Cleavage of the β-lactam ring: The ring can cleave in different ways, for example, across the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds, leading to characteristic fragment ions.

Loss of CO: A common fragmentation for cyclic ketones and lactams is the loss of a neutral carbon monoxide molecule.

Fragmentation of the phenyl side chain: The phenyl group can also undergo fragmentation.

X-ray Crystallography: Definitive Determination of Solid-State Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netnih.govjsac.or.jp By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, from which the exact positions of atoms can be determined.

For this compound, a single-crystal X-ray structure would provide unambiguous information on:

Bond lengths and angles: Precise measurement of all bond lengths and angles within the molecule, providing insight into the strain of the β-lactam ring.

Ring Conformation: Determination of the planarity or puckering of the four-membered azetidinone ring.

Stereochemistry: Unambiguous assignment of the relative stereochemistry if chiral centers are present.

Intermolecular Interactions: Information on how the molecules are packed in the crystal lattice, including any hydrogen bonding involving the N-H group. nih.gov

Computational Chemistry and Theoretical Studies on 3 Phenylazetidin 2 One and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of azetidin-2-one (B1220530) derivatives at the molecular level. It allows for accurate calculations of electronic structures and the prediction of spectroscopic data, offering a deeper understanding of these molecules. nih.govarxiv.org

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Maps

DFT calculations are instrumental in elucidating the electronic properties of 3-phenylazetidin-2-one. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. nih.govdergipark.org.tr For β-lactam analogues, studies show that substituents on the phenyl ring can modulate these energy levels and, consequently, the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. wolfram.comlibretexts.org These maps are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net In a typical MEP map, red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor) and are targets for nucleophiles. For azetidin-2-ones, the carbonyl oxygen is consistently shown as a region of high electron density (red), making it a primary site for electrophilic interaction. libretexts.orgresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Substituted β-Lactam Analogue Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Associated with electron-donating capability |

| LUMO | -1.22 | Associated with electron-accepting capability |

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters, which aids in the structural confirmation of newly synthesized compounds. nih.gov Calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to assign specific absorption bands to molecular vibrations, such as the characteristic C=O stretch of the β-lactam ring. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical calculations can help resolve ambiguities in experimental spectra and confirm the assignments of complex spin systems found in substituted azetidinones. nih.govmdpi.com Comparing calculated and experimental chemical shifts provides a robust method for structural verification of β-lactam derivatives. nih.gov

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a β-Lactam Analogue Calculations performed using the GIAO method.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H3 | 3.52 | 3.48 |

| H4a | 4.98 | 5.05 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, from its preferred shapes to its interactions with other molecules.

Host-Guest Interactions and Enantioseparation Studies

The enantiomers of chiral β-lactams like this compound often exhibit different biological activities. Their separation is therefore of significant interest. Molecular modeling is used to study the host-guest interactions that underpin chiral recognition in chromatographic methods. nih.gov Simulations can model the interaction between the enantiomers of a β-lactam and a chiral stationary phase, such as one based on cyclodextrins. researchgate.netacs.org These studies analyze the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) responsible for the differential binding affinities of the two enantiomers to the chiral host, providing a molecular-level understanding of the enantioseparation process. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or other properties, such as chromatographic retention time. researchgate.netnih.gov For β-lactam antibiotics and their analogues, QSRR studies have been developed to predict their behavior in analytical systems. researchgate.netnih.gov

In a typical QSRR study for β-lactams, a range of molecular descriptors are calculated for each compound using computational software. researchgate.net These descriptors quantify various aspects of the molecule's structure, including its size, shape, polarity, and hydrophobicity. These descriptors are then used to build a mathematical model that links them to an experimentally measured property, like the retention factor in high-performance liquid chromatography (HPLC). nih.gov Such models are valuable for predicting the retention behavior of new, unsynthesized β-lactam derivatives, thereby facilitating the development of analytical methods. researchgate.net

Table 3: Common Molecular Descriptors Used in QSRR Models for β-Lactam Analogues

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Topological | Wiener Index, Balaban Index | Molecular size and branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, charge distribution, reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Hydrophobicity |

Mechanistic Investigations through Computational Methods

The formation of the this compound core, typically via the Staudinger ketene-imine cycloaddition, has been a subject of detailed computational investigation. These studies have largely discredited a concerted [2+2] cycloaddition mechanism in favor of a stepwise process.

The generally accepted mechanism, supported by numerous computational studies on analogous systems, proceeds through two key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene (B1206846). This step leads to the formation of a zwitterionic intermediate.

Ring Closure: Subsequently, a conrotatory ring closure of the zwitterionic intermediate occurs, forming the four-membered β-lactam ring. This step is a thermal 4π-electron electrocyclization.

DFT calculations have been instrumental in characterizing the geometries and energies of the reactants, the zwitterionic intermediate, the transition state for the ring closure, and the final product. An Electron Localization Function (ELF) analysis of the Staudinger reaction for related systems has provided a deeper understanding of the changes in chemical bonding throughout the reaction. This analysis reveals that the first step is characterized by the formation of the new nitrogen-carbon single bond, while the second, rate-determining step involves the coupling of two pseudoradical centers to close the ring. rsc.org

The stereochemical outcome of the Staudinger synthesis is a critical aspect that has been successfully rationalized through computational models. The cis or trans configuration of the resulting β-lactam is largely determined by the geometry of the starting imine. As a general rule, (E)-imines predominantly yield cis-β-lactams, whereas (Z)-imines lead to the formation of trans-β-lactams. researchgate.net Computational studies explain this by examining the rotational barriers within the zwitterionic intermediate. The relative energies of the transition states leading to the cis and trans products dictate the final stereoselectivity.

For the synthesis of a prototypical this compound derivative, such as 1,3,4-triphenylazetidin-2-one (formed from phenylketene and N-benzylideneaniline), computational studies would map out the potential energy surface for the reaction. This would involve calculating the relative free energies of the reactants, the transition state for the initial nucleophilic attack, the zwitterionic intermediate, and the transition state for the subsequent ring closure.

Below is a representative, hypothetical data table illustrating the kind of information gleaned from such a DFT study on the Staudinger reaction to form a triphenyl-substituted azetidin-2-one, a close analogue of this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Phenylketene + N-benzylideneaniline | 0.0 |

| TS1 | Transition state for nucleophilic attack | +5.2 |

| Intermediate | Zwitterionic intermediate | -15.8 |

| TS2 (cis) | Transition state for ring closure to cis-product | -10.5 |

| TS2 (trans) | Transition state for ring closure to trans-product | -8.9 |

| Product (cis) | cis-1,3,4-Triphenylazetidin-2-one | -45.3 |

| Product (trans) | trans-1,3,4-Triphenylazetidin-2-one | -42.1 |

This table is illustrative and based on typical values found in computational studies of Staudinger reactions. Actual values would be specific to the chosen computational method and model system.

The data in the table would suggest that the formation of the cis-product is both thermodynamically and kinetically favored over the trans-product, which aligns with experimental observations for reactions starting from (E)-imines. The activation barrier for the ring closure (the difference in energy between the intermediate and TS2) is the rate-determining step for the second phase of the reaction.

Mechanistic Investigations of Azetidinone Reactions

Reaction Mechanisms of Cycloaddition Pathways

The synthesis of the azetidin-2-one (B1220530) ring itself is often achieved through cycloaddition reactions, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a prominent method. mdpi.com This reaction is generally accepted to proceed through a two-step mechanism. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. mdpi.comresearchgate.net This is followed by a conrotatory ring closure, which can also be viewed as an intramolecular Mannich-type reaction, to yield the four-membered β-lactam ring. mdpi.com

While the concerted [π2s + π2a] thermal cycloaddition is theoretically possible, it is geometrically demanding. mdpi.com Therefore, the stepwise pathway involving the zwitterionic intermediate is the more commonly accepted mechanism. mdpi.com Theoretical studies have been employed to further elucidate the finer details of this mechanism, including the cis/trans stereoselectivity of the resulting azetidinone. mdpi.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. | Zwitterionic species |

| 2 | Conrotatory electrocyclization (intramolecular Mannich-type reaction). | Azetidin-2-one ring |

Other cycloaddition pathways, such as the reaction of alkenes with isocyanates, also provide access to the β-lactam core. nih.gov Computational studies on these reactions have revealed an asynchronous one-step mechanism that proceeds through a zwitterionic species. nih.gov

Nucleophilic Ring-Opening Reactions of the Azetidinone Core

The strained four-membered ring of 3-phenylazetidin-2-one is susceptible to cleavage by nucleophiles. This ring-opening reaction is a fundamental aspect of its chemistry and is central to the biological activity of β-lactam antibiotics. wikipedia.org The reaction typically involves the nucleophilic attack at the carbonyl carbon of the β-lactam ring.

The alkaline hydrolysis of β-lactams has been extensively studied through computational methods. researchgate.net These studies have investigated the formation and stability of tetrahedral intermediates, the effect of substituents, and the energy barriers associated with the ring-opening process. researchgate.net The mechanism of hydrolysis can be catalyzed by various species, including alkoxide ions, where a nucleophilic pathway leads to the formation of an intermediate ester. researchgate.net

In the context of β-lactam antibiotics, the nucleophilic ring-opening is often initiated by a serine residue within the active site of bacterial enzymes like penicillin-binding proteins (PBPs) or β-lactamases. osti.govnih.gov This enzymatic hydrolysis involves the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.gov

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Nature of Nucleophile | Stronger nucleophiles facilitate ring opening. | Hydroxide ion, serine residue in enzymes |

| Substituents on the Ring | Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon. | Varies depending on the specific substituent and its position. |

| Solvent | Polar solvents can stabilize charged intermediates. | Aqueous solutions in biological systems. |

Intramolecular nucleophilic attack can also lead to ring-opening. For instance, the amino group of a side chain can attack the β-lactam carbonyl, resulting in the formation of a piperazine-2,5-dione derivative. researchgate.net

Strain-Driven Reactivity and its Influence on Reaction Pathways

The reactivity of the azetidin-2-one ring is significantly influenced by its inherent ring strain, which is estimated to be around 25.4 kcal/mol for the parent azetidine (B1206935). rsc.org This strain arises from bond angle distortion and torsional strain within the four-membered ring. wikipedia.orgkhanacademy.org The forced pyramidal geometry of the nitrogen atom reduces the resonance stabilization of the amide bond, making the carbonyl group more ketone-like and thus more susceptible to nucleophilic attack. wikipedia.org

This strain-driven reactivity is a key factor in many of the reactions that this compound undergoes. For example, in nucleophilic ring-opening reactions, the release of ring strain provides a thermodynamic driving force for the reaction to proceed. nih.gov The increased reactivity due to ring strain is a fundamental principle underlying the efficacy of β-lactam antibiotics. nih.gov

Elucidation of Stereochemical Outcomes in Mechanistic Contexts

The stereochemistry of the substituents on the azetidin-2-one ring is critical for its biological activity and can be controlled during its synthesis. rsc.org In the context of the Staudinger cycloaddition, the relative stereochemistry of the substituents at the C3 and C4 positions (cis or trans) is determined during the ring-closure step of the zwitterionic intermediate. mdpi.com

The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the nature of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. mdpi.comnih.gov For example, the use of chiral auxiliaries on either the imine or the ketene can lead to the formation of enantiomerically enriched β-lactams. mdpi.com

Computational studies have been instrumental in understanding the origins of stereoselectivity. nih.gov These studies have shown that electronic factors, such as charge transfer and electron density distribution in the transition states, can play a significant role in determining whether the cis or trans isomer is favored. nih.gov For instance, the use of N-triflyl imines in the Staudinger reaction has been shown to favor the formation of the trans-β-lactam, while N-tosyl imines preferentially yield the cis isomer. nih.gov This reversal in diastereoselectivity is attributed to the electronic effects of the substituents on the stability of the transition states leading to the different stereoisomers. nih.gov

| Factor | Mechanism of Control | Observed Outcome |

|---|---|---|

| Substituents on Imine/Ketene | Steric hindrance and electronic effects in the transition state. | Can favor either cis or trans isomers. nih.gov |

| Chiral Auxiliaries | Diastereomeric transition states with different energies. | Enantioselective formation of one stereoisomer. mdpi.com |

| Solvent Polarity | Stabilization of charged intermediates and transition states. | Can influence the cis/trans ratio. mdpi.com |

| Reaction Temperature | Thermodynamic vs. kinetic control of the reaction. | Lower temperatures often lead to higher stereoselectivity. mdpi.com |

Stereochemical Control and Enantioselective Synthesis in 3 Phenylazetidin 2 One Chemistry

Diastereoselective Approaches in Synthesis

The Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, is a cornerstone in the synthesis of β-lactams, including 3-phenylazetidin-2-one. rsc.orgwikipedia.orgorganic-chemistry.org The diastereoselectivity of this reaction, which dictates the relative configuration of the substituents at the C3 and C4 positions of the azetidin-2-one (B1220530) ring, can be controlled to favor either the cis or trans isomer. rsc.orgnih.gov

The stereochemical outcome is the result of a competition between the direct ring closure of an intermediate and its isomerization. organic-chemistry.org Several factors, including the electronic properties of substituents on both the ketene and the imine, the solvent, and the method of ketene generation, can influence this selectivity. organic-chemistry.orgbit.edu.cn Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down this closure, allowing for isomerization and leading to a preference for the trans product. organic-chemistry.org Polar solvents have also been shown to favor the formation of trans-β-lactams. bit.edu.cn

The reaction of imines derived from chloral, for instance, with ketenes has been shown to produce 1,3-disubstituted-4-trichloromethyl azetidin-2-ones with high stereoselectivity, where the cis-isomer is often the major or sole product. nih.gov Similarly, rhodium(I)-catalyzed reactions of terminal alkynes and imines can generate β-lactams with high trans diastereoselectivity. organic-chemistry.org

| Reactants | Conditions/Catalyst | Major Isomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| N-Ts-imines + Ketenes | Benzoylquinine (BQ) | cis | 99:1 | nih.gov |

| Prochiral imine chromium complexes + Ketenes | Staudinger reaction | cis | Complete cis-diastereoselection | nih.gov |

| Cyclic ketenes + Imines (N-electron-donating group) | [2+2] cycloaddition | trans | - | nih.gov |

| Cyclic ketenes + Imines (N-electron-withdrawing group) | [2+2] cycloaddition | cis | - | nih.gov |

Enantioselective Methodologies Utilizing Chiral Catalysis and Auxiliaries

Achieving absolute stereochemical control to produce a single enantiomer of this compound is crucial for pharmaceutical applications. This is accomplished through asymmetric synthesis, primarily using chiral auxiliaries or chiral catalysts. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a reactant to guide the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org Oxazolidinones, popularized by David A. Evans, are among the most effective chiral auxiliaries used in β-lactam synthesis. wikipedia.orgtandfonline.comsigmaaldrich.com These are typically derived from readily available amino acids or other chiral sources like D-mannitol. tandfonline.comnih.gov

In this approach, an oxazolidinone is attached to one of the reactants, for example, to form a chiral glycine (B1666218) derivative. This chiral reactant then undergoes a [2+2] cycloaddition (Staudinger reaction) with an imine. nih.gov The steric bulk of the oxazolidinone directs the approach of the reactants, leading to the formation of one diastereomer in preference to the other. wikipedia.org Subsequent cleavage of the auxiliary from the β-lactam product yields the enantiomerically enriched target compound. wikipedia.org Chiral imines derived from carbohydrates like D-(+)-glucose or D-xylose have also been successfully employed as auxiliaries, leading to high diastereoselectivity in the formation of cis-β-lactams. nih.gov

| Chiral Auxiliary | Reaction Type | Stereoselectivity | Key Feature | Reference |

|---|---|---|---|---|

| Oxazolidinone | Staudinger Reaction | High diastereoselectivity | Auxiliary attached to ketene precursor directs cycloaddition. | nih.govtandfonline.com |

| D-xylose derivative | Staudinger Reaction | Excellent diastereoselectivity | Used for the construction of β-lactams. | nih.gov |

| (R)-t-butanesulfinamide | Gold-catalyzed cyclization | Excellent e.e. (>98%) | Used to prepare chiral N-propargylsulfonamides for azetidin-3-one (B1332698) synthesis. | nih.gov |

| D-Mannitol-derived Oxazolidin-2-one | Staudinger Reaction | High diastereoselectivity for cis-β-lactam | Cyclohexylidene derivative showed better yield and selectivity. | tandfonline.com |

Chiral Catalysis: An alternative and often more atom-economical approach is the use of a small amount of a chiral catalyst to induce enantioselectivity. acs.org In this method, the catalyst creates a chiral environment around the reactants, favoring one reaction pathway over the other. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been developed as highly effective nucleophilic catalysts for enantioselective Staudinger reactions. nih.govacs.org

Copper(I)-based catalysts paired with chiral ligands, such as prolinol-phosphine ligands, have also emerged as powerful tools for the asymmetric synthesis of β-lactams. nih.govacs.org These catalytic systems are particularly effective in the Kinugasa reaction, an intermolecular coupling of alkynes and nitrones. nih.govacs.org This method allows for the highly enantioselective production of 1,3,4-trisubstituted chiral β-lactams. nih.gov The catalyst and ligand combination can be optimized to achieve high enantiomeric excess (e.e.) for a range of substrates. acs.org For example, copper-catalyzed domino reactions have been developed that generate complex spirocyclic β-lactams with excellent stereoselectivity (up to 97% e.e., >20:1 d.r.). nih.gov

| Catalyst System | Reaction Type | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Copper(I) / Prolinol-phosphine ligand | Kinugasa Reaction (Alkyne-nitrone coupling) | High | - | nih.govacs.org |

| Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative | Staudinger Reaction | Very good | - | acs.org |

| Copper(I) / Chiral ligand | Kinugasa/Michael domino reaction | up to 97% | >20:1 | nih.gov |

| Chiral N-Heterocyclic Carbene | Staudinger Reaction | High | - | organic-chemistry.org |

Stereochemical Assignment and Confirmation Techniques

Unambiguous determination of the stereochemistry of newly synthesized this compound derivatives is essential. This is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray crystallography. researchgate.netnih.gov

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of substituents on the β-lactam ring. researchgate.net The key diagnostic parameter is the vicinal coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling constant is dependent on the dihedral angle between the two protons. blogspot.com

Cis Isomers: In the cis configuration, the H3 and H4 protons are on the same face of the ring, resulting in a larger coupling constant, typically in the range of J > 4.0 Hz. researchgate.net

Trans Isomers: In the trans configuration, the H3 and H4 protons are on opposite faces, leading to a smaller coupling constant, generally J ≤ 3.0 Hz. researchgate.net

This clear difference in J values allows for a confident assignment of the relative stereochemistry directly from the ¹H NMR spectrum. researchgate.net Further two-dimensional NMR techniques, such as COSY, can also be used to confirm these assignments. researchgate.net

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule. researchgate.netnih.govmdpi.com By diffracting X-rays through a well-ordered crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in space. nih.gov This technique unequivocally establishes not only the cis/trans relationship between substituents (relative stereochemistry) but also the absolute configuration (R/S) of each chiral center, provided that a suitable crystal can be grown. researchgate.net The structural data obtained, including bond lengths and angles, serves as the ultimate proof of stereochemical assignment. nih.gov

Role of 3 Phenylazetidin 2 One As a Chiral Synthetic Intermediate

Precursors for Taxane-Type Anticancer Agents (e.g., Paclitaxel, Docetaxel Side Chains)

The most prominent application of chiral 3-phenylazetidin-2-one derivatives is in the semi-synthesis of taxane (B156437) anticancer agents, such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The potent anticancer activity of these drugs is critically dependent on the C13 side chain, which is an N-acyl-(2R,3S)-3-phenylisoserine moiety. researchgate.netsci-hub.se The efficient and stereoselective construction of this side chain is a key challenge, and β-lactams serve as ideal precursors.

The "β-lactam synthon method" involves the coupling of a suitably protected baccatin (B15129273) III or 10-deacetylbaccatin III core (the tetracyclic diterpenoid part of the drug) with a chiral azetidin-2-one (B1220530) derivative. nih.gov This strategy hinges on the ring-opening of the strained β-lactam by the C13 hydroxyl group of the taxane core.

Key intermediates are often 3-hydroxy or 3-acyloxy-4-phenylazetidin-2-ones. For instance, an efficient chiral ester enolate-imine cyclocondensation can produce 3-hydroxy-4-aryl-β-lactams with greater than 96% enantiomeric excess (ee). sci-hub.se Furthermore, enzymatic methods have been developed for the large-scale production of these vital synthons. The stereoselective enzymatic hydrolysis of racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone using lipases can yield the desired (3R)-acetate and the corresponding (3S)-alcohol with high yields and exceptional optical purity. nih.gov

| Starting Material | Enzyme/Lipase | Product | Yield | Optical Purity (ee) | Reference |

|---|---|---|---|---|---|

| cis-3-(acetyloxy)-4-phenyl-2-azetidinone (racemic) | Lipase PS-30 (Pseudomonas cepacia) | (3R)-cis-3-(acetyloxy)-4-phenyl-2-azetidinone | >96% | >99.5% | nih.gov |

| cis-3-(acetyloxy)-4-phenyl-2-azetidinone (racemic) | BMS Lipase (Pseudomonas sp. SC13856) | (3R)-cis-3-(acetyloxy)-4-phenyl-2-azetidinone | 88-90% (isolated) | 99.5% | nih.gov |

| Chiral Ester Enolate + Imine | Chemical Synthesis (Cyclocondensation) | 3-hydroxy-4-aryl-β-lactams | Not specified | >96% | sci-hub.se |

Intermediates in the Synthesis of Other Complex Heterocyclic Systems

Beyond their role in taxane synthesis, the strained ring of azetidin-2-ones can be leveraged for the synthesis of other complex heterocyclic structures through ring-opening or rearrangement reactions. The inherent functionality and stereochemistry of the β-lactam ring make it a versatile template for constructing different ring systems.

A notable example is the stereospecific isomerization of 3-amido-2-phenyl azetidines into chiral 2-oxazolines. nih.gov In this process, a chiral 3-amino-2-phenyl azetidine (B1206935) is first coupled with a carboxylic acid to form the corresponding 3-amido derivative. Subsequent treatment with a Lewis acid, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), catalyzes the ring-opening and rearrangement of the azetidine to form a 2-oxazoline. This transformation proceeds stereospecifically, transferring the chirality from the azetidine precursor to the newly formed oxazoline (B21484) ring. nih.gov Oxazolines are themselves valuable heterocyclic compounds found in natural products and are widely used as ligands in asymmetric catalysis. nih.gov

| Azetidine Precursor | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| (2S,3S)-N-(2-phenylazetidin-3-yl)acetamide | Cu(OTf)₂ | (S)-4-benzyl-2-methyl-4,5-dihydrooxazole | 88% | nih.gov |

| (2S,3S)-N-(2-phenylazetidin-3-yl)benzamide | Cu(OTf)₂ | (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole | 85% | nih.gov |

| (2S,3S)-2-chloro-N-(2-phenylazetidin-3-yl)acetamide | Cu(OTf)₂ | (S)-4-benzyl-2-(chloromethyl)-4,5-dihydrooxazole | 92% | nih.gov |

Utility in the Stereoselective Construction of β-Amino Acid Derivatives

β-Amino acids are crucial components of numerous biologically active peptides and natural products. mdpi.comnih.gov The azetidin-2-one ring is essentially a cyclic amide of a β-amino acid, and as such, its hydrolysis provides a direct and stereocontrolled route to these valuable compounds.

The synthesis of the Taxol side chain is a prime example of this utility. The target molecule, N-benzoyl-(2R,3S)-3-phenylisoserine, is a protected β-amino acid. sigmaaldrich.comtargetmol.com Its synthesis is achieved by the hydrolysis (ring-opening) of a corresponding enantiomerically pure 3-hydroxy-4-phenylazetidin-2-one (B8792772) precursor. sci-hub.se This approach allows for the precise installation of the required (2R,3S) stereochemistry, which is essential for the biological activity of Paclitaxel. researchgate.net The reaction involves the cleavage of the C2-N1 amide bond of the lactam ring, yielding the linear β-amino acid structure.

This strategy is broadly applicable for producing a variety of enantiopure β-amino acid derivatives by choosing the appropriate substituents on the starting this compound ring. The high diastereoselectivity often achieved in the synthesis of the β-lactam ring itself translates directly into the stereochemical purity of the resulting β-amino acid. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenylazetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions, such as cyclization of β-lactam precursors or coupling reactions with phenyl-containing reagents. For example, describes a copper-catalyzed skeletal rearrangement of O-propargyl arylaldoximes to β-lactams, emphasizing temperature control and solvent selection (e.g., dichloromethane or THF) to stabilize intermediates. Yield optimization may require iterative adjustments to stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELX ( ) and ORTEP-3 ( ) is critical. SHELXL refines small-molecule structures by analyzing diffraction data, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement. Researchers must ensure data resolution (<1.0 Å) and apply restraints for disordered moieties. For example, confirms the (4E)-stereochemistry of a derivative using these tools .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H, 13C) and High-Performance Liquid Chromatography (HPLC) are standard. highlights NMR for tracking reaction progress (e.g., monitoring azetidine ring formation via coupling constants) and HPLC for purity assessment (>95%). Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., lactam C=O stretch at ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers reconcile conflicting spectral data during the characterization of this compound analogs?

- Methodological Answer : Contradictions in NMR or crystallographic data may arise from dynamic processes (e.g., ring puckering) or polymorphism. and recommend:

- Iterative refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder .

- Cross-validation : Compare computational predictions (e.g., DFT-calculated NMR shifts) with experimental data .

- Temperature-dependent studies : Collect NMR spectra at varying temperatures to detect conformational exchange .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer : describes in silico docking and ADME studies. For instance:

- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., β-lactamase inhibition).

- ADME profiling : Employ SwissADME to predict pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration).

- Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .

Q. How can reaction conditions be tailored to avoid byproducts in azetidin-2-one synthesis?

- Methodological Answer : emphasizes optimizing catalysts and solvents. For example:

- Catalyst screening : Test transition metals (Cu, Pd) for selective cyclization; achieved 82% yield with CuI.

- Solvent polarity : Use aprotic solvents (DMF, acetonitrile) to minimize hydrolysis.

- Additives : Add molecular sieves to scavenge water in moisture-sensitive reactions .

Ethical and Reproducibility Considerations

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Transparency : Share raw data (e.g., dose-response curves) via repositories like Zenodo.

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Meta-analysis : Compare results across publications to identify trends (e.g., SAR for antimicrobial activity) .

Q. What protocols ensure reproducibility in azetidin-2-one synthesis across labs?

- Methodological Answer : Follow and guidelines:

- Detailed procedures : Specify equivalents, stirring speed, and quenching methods.

- Supporting information : Provide HPLC chromatograms, NMR assignments, and crystallographic CIF files.

- Inter-lab validation : Collaborate with independent labs to verify yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。